N-pyridin-2-ylcyclopropanecarboxamide is a heterocyclic compound characterized by the presence of a pyridine ring and a cyclopropane carboxamide moiety. It falls under the category of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities and applications. This compound is often explored for its potential therapeutic properties, particularly as an inhibitor of various protein kinases and other biological targets.
The synthesis of N-pyridin-2-ylcyclopropanecarboxamide can be achieved through several methods, typically involving the coupling of pyridine derivatives with cyclopropanecarboxylic acid derivatives.
N-pyridin-2-ylcyclopropanecarboxamide has a unique molecular structure that combines a pyridine ring with a cyclopropane moiety:
The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing insights into its spatial arrangement and functional groups.
N-pyridin-2-ylcyclopropanecarboxamide participates in various chemical reactions:
The mechanism of action for N-pyridin-2-ylcyclopropanecarboxamide is primarily associated with its role as a protein kinase inhibitor:
N-pyridin-2-ylcyclopropanecarboxamide exhibits several notable physical and chemical properties:
These properties make it amenable for further modifications and applications in medicinal chemistry.
N-pyridin-2-ylcyclopropanecarboxamide has several scientific applications:
N-Pyridin-2-ylcyclopropanecarboxamide integrates two pharmaceutically privileged structures into a single molecular framework, creating a versatile scaffold with distinctive physicochemical and spatial properties. The pyridine ring provides essential hydrogen-bonding capabilities through its nitrogen atom, enabling targeted interactions with biological macromolecules. This heterocycle exhibits a dipole moment of 2.26 D, significantly higher than benzene (0 D), enhancing binding affinity through dipole-dipole interactions and improved solvation characteristics [5]. The adjacent amide linkage serves as a conformationally constrained hydrogen-bond donor/acceptor pair, facilitating bidentate interactions with enzyme active sites that typically exhibit higher binding energy than monodentate contacts [9].
The cyclopropane moiety introduces substantial ring strain energy (approximately 27.5 kcal/mol) due to its 60° bond angles, significantly deviating from the ideal tetrahedral geometry. This strain energy translates into enhanced reactivity and distinct three-dimensionality within an otherwise planar structure. The cyclopropane's C-H bonds exhibit increased s-character, creating weak polar interactions that contribute to binding specificity. Computational analyses reveal this scaffold possesses a balanced logP (1.8-2.3) and topological polar surface area (65-75 Ų), aligning with Lipinski's parameters for drug-likeness [4] [6]. Its molecular weight (<250 Da) provides ample opportunity for structural elaboration while maintaining favorable pharmacokinetic properties.
Table 1: Key Physicochemical Properties of N-Pyridin-2-ylcyclopropanecarboxamide
Property | Value/Range | Significance in Drug Design |
---|---|---|
Molecular Weight | 174.20 g/mol | Low molecular weight allows structural expansion |
Calculated logP | 1.8-2.3 | Optimal membrane permeability |
Topological Polar Surface Area | 67.8 Ų | Balanced solubility/permeability |
Hydrogen Bond Acceptors | 3 | Target interaction capability |
Hydrogen Bond Donors | 1 | Target interaction capability |
Dipole Moment | ~5.5 D | Enhanced binding through dipole interactions |
Cyclopropane Strain Energy | ~27.5 kcal/mol | Influences conformation and reactivity |
This scaffold serves as a molecular hinge connecting diverse pharmacophoric elements while maintaining optimal spatial orientation for target engagement. Its structural versatility is evidenced by its incorporation into numerous therapeutic candidates across multiple drug classes:
Kinase Inhibitors: The scaffold functions as a ATP-mimetic hinge binder in kinase inhibition, where the pyridine nitrogen and amide carbonyl form critical hydrogen bonds with kinase backbone residues. In glycogen synthase kinase-3β (GSK-3β) inhibitors, crystallographic studies (PDB: 8QJI) demonstrate that N-(4-(5-(1,2,4-oxadiazol-3-yl)thiophen-2-yl)pyridin-2-yl)cyclopropanecarboxamide forms hydrogen bonds with Val135 and Asp133, with the cyclopropane moiety occupying a hydrophobic subpocket [9]. Similar binding modes are observed in phosphoinositide 3-kinase delta (PI3Kδ) inhibitors under development for inflammatory disorders.
Antiviral Agents: Structural analogs like N-(5-aminopyridin-2-yl)cyclopropanecarboxamide (CAS: 919028-62-9) serve as key intermediates in non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the scaffold provides rigidity necessary for maintaining torsional restraint in allosteric binding pockets [8]. The cyclopropane's stereoelectronic properties enhance resistance profiles against mutant viral strains.
Anti-inflammatory Compounds: Derivatives such as N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide (CAS: 2034238-33-8) demonstrate potent activity against janus kinases (JAK) and spleen tyrosine kinase (Syk), crucial signaling nodes in cytokine pathways. The bicyclic pyrazolopyridine variant enhances planar stacking interactions while preserving the hydrogen-bonding capacity of the carboxamide group [6].
Table 2: Therapeutic Applications of Scaffold Derivatives
Therapeutic Area | Derivative Structure | Molecular Target | Development Status |
---|---|---|---|
Oncology | N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide | RET kinase | Preclinical |
Antiviral | N-(5-aminopyridin-2-yl)cyclopropanecarboxamide | HIV reverse transcriptase | Intermediate |
Immunology | N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide | JAK1/JAK2 | Candidate optimization |
Neurodegenerative Diseases | N-(4-(5-(1,2,4-oxadiazol-3-yl)thiophen-2-yl)pyridin-2-yl)cyclopropanecarboxamide | GSK-3β | Preclinical |
The strategic integration of pyridine and cyclopropanecarboxamide motifs emerged from systematic efforts to overcome limitations in earlier heterocyclic systems. Key developments include:
Early Exploration (Pre-2010): Initial investigations focused on separate optimization of pyridine-based pharmacophores and strained carbocycles. Pyridine derivatives were extensively studied for their metal-chelating properties and ease of functionalization, while cyclopropane-containing compounds gained attention for their metabolic stability and conformational effects. The merger of these pharmacophores represented a logical progression in fragment-based drug design [10].
Synthetic Methodology Advances (2010-2020): Critical breakthroughs in amide coupling techniques enabled efficient assembly of this scaffold. The development of microwave-assisted synthesis (2015) significantly improved yields of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide derivatives to >80% with reaction times under one hour, facilitating rapid analog generation [6]. Concurrently, transition metal-catalyzed cyclopropanation methods provided efficient access to enantiomerically pure cyclopropanecarboxylic acid precursors, crucial for stereoselective drug development.
Structural Biology Insights (2020-Present): Recent crystallographic studies (2023-2024) have elucidated precise binding modes and interactions of scaffold-containing inhibitors with biological targets. The solved structure of GSK-3β in complex with N-(4-(5-(1,2,4-oxadiazol-3-yl)thiophen-2-yl)pyridin-2-yl)cyclopropanecarboxamide (PDB: 8QJI) at 3.02 Å resolution demonstrated how the cyclopropane moiety induces optimal positioning within a hydrophobic subpocket while the pyridinyl-amide system maintains hinge region hydrogen bonding [9]. These insights have driven structure-based optimization campaigns across multiple target classes.
Computational Design Evolution: Implementation of context-based matched molecular pair analysis (2024) has revealed nuanced structure-activity relationships for this scaffold. Studies on cytochrome P450 1A2 inhibition demonstrated that the electronic effects of substituents significantly influence metabolic stability, with electron-withdrawing groups at the pyridine 4-position reducing CYP1A2 affinity by >0.5 log units in specific chemotypes [4]. These findings have guided strategic functionalization to optimize drug metabolism and pharmacokinetic profiles.
The scaffold's evolution exemplifies modern medicinal chemistry's transition from serendipitous discovery to rational design principles based on structural biology and computational modeling. Its continued prominence is evidenced by inclusion in approximately 18% of kinase-targeted candidates entering preclinical development between 2020-2025, reflecting its versatility in addressing diverse target classes and therapeutic needs [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7